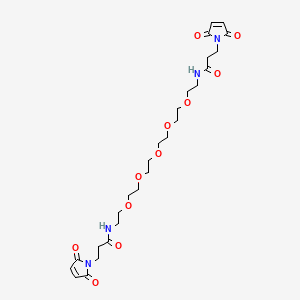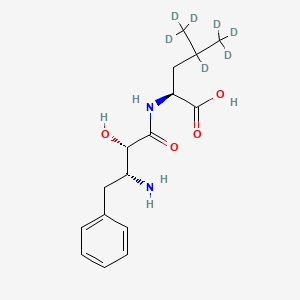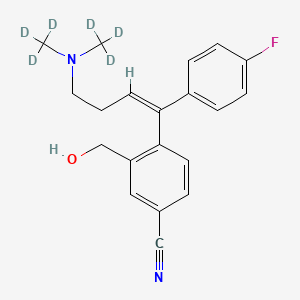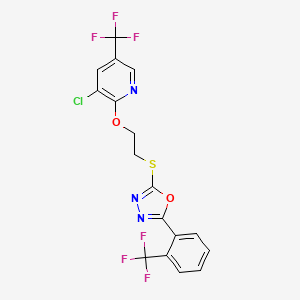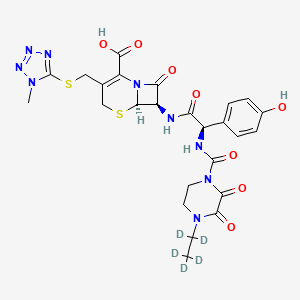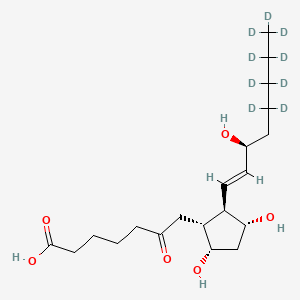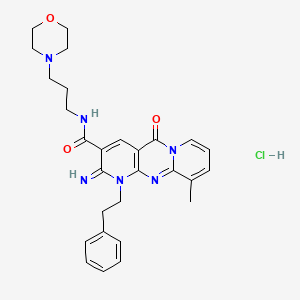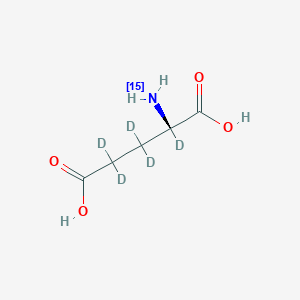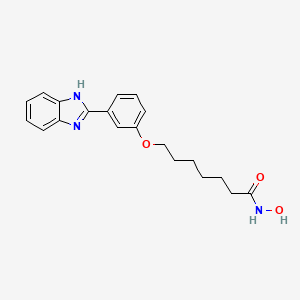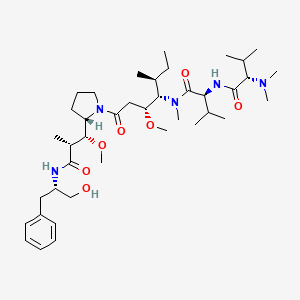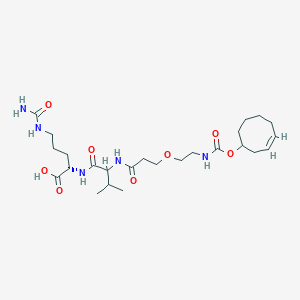
TCO-PEG1-Val-Cit-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a trans-cyclooctene (TCO) group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing tetrazine groups . The Val-Cit component is specifically cleaved by cathepsin B, an enzyme present in lysosomes, ensuring the release of the ADC payload only within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG1-Val-Cit-OH involves several steps:
Formation of TCO-PEG1: The TCO group is attached to a polyethylene glycol (PEG1) chain.
Incorporation of Val-Cit: The Val-Cit dipeptide is then attached to the PEG1 chain.
Final Deprotection: The Boc group can be deprotected under acidic conditions to generate a free amine group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
TCO-PEG1-Val-Cit-OH undergoes several types of reactions:
Click Chemistry: The TCO group reacts with tetrazine-containing molecules via an inverse electron demand Diels-Alder reaction.
Cleavage by Cathepsin B: The Val-Cit dipeptide is cleaved by cathepsin B, releasing the payload within the lysosome.
Common Reagents and Conditions
Tetrazine-containing molecules: Used in click chemistry reactions.
Acidic conditions: Used for deprotection of the Boc group.
Major Products Formed
ADC Payload: Released within the cell upon cleavage by cathepsin B.
Aplicaciones Científicas De Investigación
TCO-PEG1-Val-Cit-OH has several scientific research applications:
Mecanismo De Acción
TCO-PEG1-Val-Cit-OH exerts its effects through the following mechanisms:
Click Chemistry Reaction: The TCO group undergoes an inverse electron demand Diels-Alder reaction with tetrazine-containing molecules, enabling bioconjugation.
Cleavage by Cathepsin B: The Val-Cit dipeptide is cleaved by cathepsin B within the lysosome, releasing the ADC payload specifically within the target cell.
Comparación Con Compuestos Similares
Similar Compounds
TCO-PEG1-Val-Cit-PABC-OH: Another cleavable linker used in ADC synthesis, containing a para-aminobenzyloxycarbonyl (PABC) group.
TCO-PEG2-Val-Cit-OH: Similar to TCO-PEG1-Val-Cit-OH but with a longer PEG chain.
Uniqueness
This compound is unique due to its specific cleavage by cathepsin B and its application in click chemistry, making it highly suitable for targeted drug delivery and bioconjugation .
Propiedades
Fórmula molecular |
C25H43N5O8 |
|---|---|
Peso molecular |
541.6 g/mol |
Nombre IUPAC |
(2S)-5-(carbamoylamino)-2-[[2-[3-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H43N5O8/c1-17(2)21(22(32)29-19(23(33)34)11-8-13-27-24(26)35)30-20(31)12-15-37-16-14-28-25(36)38-18-9-6-4-3-5-7-10-18/h4,6,17-19,21H,3,5,7-16H2,1-2H3,(H,28,36)(H,29,32)(H,30,31)(H,33,34)(H3,26,27,35)/b6-4+/t18?,19-,21?/m0/s1 |
Clave InChI |
MPXWAENVBXMTJM-HFYKEQRVSA-N |
SMILES isomérico |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OC1CCCC/C=C/C1 |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OC1CCCCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




